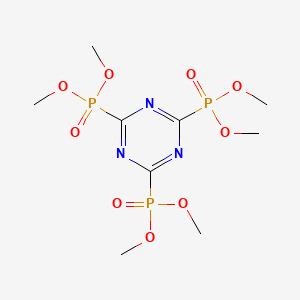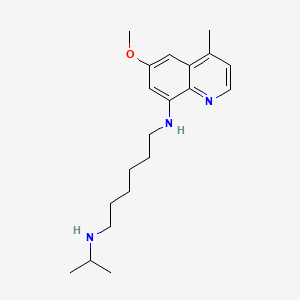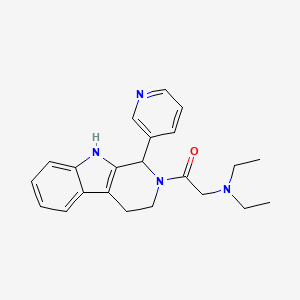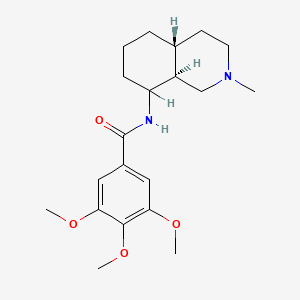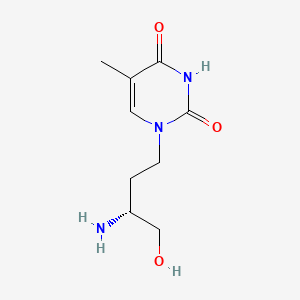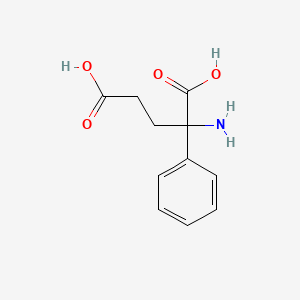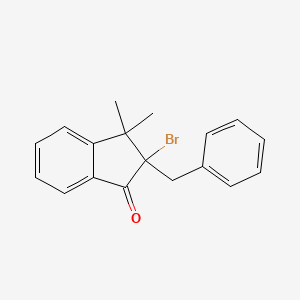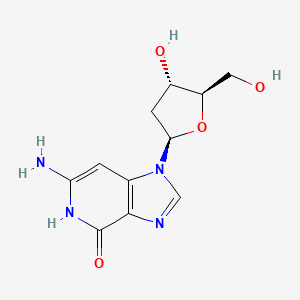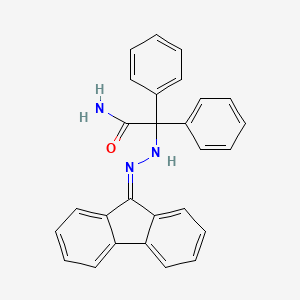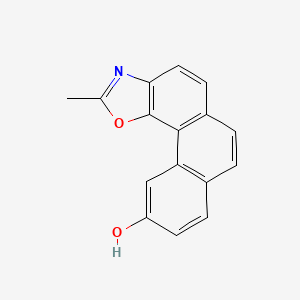
2-Methylphenanthro(3,4-d)oxazol-10-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylphenanthro(3,4-d)oxazol-10-ol is an organic compound with the molecular formula C16H11NO2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains an oxazole ring fused to the phenanthrene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenanthro(3,4-d)oxazol-10-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenanthrene-3,4-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol, and the mixture is heated to reflux for several hours to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization and chromatography may be employed to isolate and purify the final product.
化学反应分析
Types of Reactions
2-Methylphenanthro(3,4-d)oxazol-10-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenanthrene or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenanthrene derivatives.
科学研究应用
2-Methylphenanthro(3,4-d)oxazol-10-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as DNA and proteins.
Industry: Used in the development of materials with unique optical and electronic properties, such as organic semiconductors and fluorescent dyes.
作用机制
The mechanism of action of 2-Methylphenanthro(3,4-d)oxazol-10-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
Phenanthro(3,4-d)oxazol-10-ol: Lacks the methyl group at the 2-position.
2-Methylphenanthro(3,4-d)thiazol-10-ol: Contains a sulfur atom in place of the oxygen in the oxazole ring.
2-Methylphenanthro(3,4-d)imidazol-10-ol: Contains a nitrogen atom in place of the oxygen in the oxazole ring.
Uniqueness
2-Methylphenanthro(3,4-d)oxazol-10-ol is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and physical properties. The oxazole ring also imparts distinct electronic characteristics, making it valuable for specific applications in materials science and medicinal chemistry.
属性
CAS 编号 |
98033-24-0 |
|---|---|
分子式 |
C16H11NO2 |
分子量 |
249.26 g/mol |
IUPAC 名称 |
2-methylnaphtho[2,1-g][1,3]benzoxazol-10-ol |
InChI |
InChI=1S/C16H11NO2/c1-9-17-14-7-5-11-3-2-10-4-6-12(18)8-13(10)15(11)16(14)19-9/h2-8,18H,1H3 |
InChI 键 |
HFAXTAZPUOOQTA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(O1)C3=C(C=CC4=C3C=C(C=C4)O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



